2-(Benzylamino)nicotinic acid

Übersicht

Beschreibung

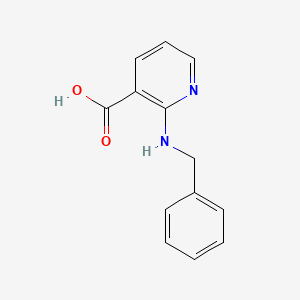

2-(Benzylamino)nicotinic acid is an organic compound with the molecular formula C13H12N2O2. It is a derivative of nicotinic acid, where the hydrogen atom at the 2-position of the pyridine ring is replaced by a benzylamino group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzylamino)nicotinic acid typically involves the reaction of 2-chloronicotinic acid with benzylamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the chlorine atom by the benzylamino group. The reaction is usually performed in a solvent like ethanol or methanol under reflux conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to obtain the desired compound .

Analyse Chemischer Reaktionen

Types of Reactions: 2-(Benzylamino)nicotinic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: The benzylamino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products:

Oxidation: N-oxide derivatives.

Reduction: Alcohols or aldehydes.

Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1.1. Antidepressant and Mood Stabilizing Effects

Recent studies have indicated that derivatives of nicotinic acid, including 2-(Benzylamino)nicotinic acid, may have therapeutic potential in treating mood disorders. For instance, a case study reported the long-term effectiveness of nicotinic acid in a patient with bipolar disorder, highlighting its mood-stabilizing properties. The patient experienced significant improvements in anxiety and mood regulation after incorporating nicotinic acid into their treatment regimen, suggesting that this compound could play a role in psychiatric therapies .

1.2. Anti-inflammatory Properties

Nicotinic acid derivatives have been investigated for their anti-inflammatory effects. Research indicates that compounds within this class can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation . The structural characteristics of this compound may enhance its efficacy as an anti-inflammatory agent.

1.3. Neuroprotective Effects

There is emerging evidence that nicotinic acid derivatives may exert neuroprotective effects, making them candidates for further exploration in neurodegenerative diseases. The mechanisms through which these compounds act include modulation of neurotransmitter systems and reduction of oxidative stress .

Cosmetic Formulation Applications

2.1. Skin Health and Anti-aging Products

This compound has potential applications in cosmetic formulations aimed at improving skin health. The compound can be utilized as an active ingredient in anti-aging products due to its ability to enhance cellular metabolism and promote skin regeneration . Its incorporation into formulations could lead to improved skin texture and elasticity.

2.2. Delivery Systems for Active Ingredients

The compound can also serve as a carrier for other active ingredients in cosmetic formulations, enhancing their bioavailability and efficacy. By utilizing nanoparticles or microemulsions containing this compound, formulators can improve the delivery of hydrophilic or lipophilic substances through the skin barrier .

Data Table: Summary of Applications

Wirkmechanismus

The mechanism of action of 2-(Benzylamino)nicotinic acid involves its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds and other interactions with biological molecules, influencing their function. The compound may also modulate various biochemical pathways, leading to its observed biological effects .

Vergleich Mit ähnlichen Verbindungen

- 2-(Phenylmethylamino)nicotinic acid

- 2-(Azidomethyl)nicotinic acid

- Nicotinic acid

Comparison: 2-(Benzylamino)nicotinic acid is unique due to the presence of the benzylamino group, which imparts distinct chemical and biological properties. Compared to nicotinic acid, it has enhanced lipophilicity and potential for forming more diverse interactions with biological targets. This makes it a valuable compound for research and development in various fields .

Biologische Aktivität

2-(Benzylamino)nicotinic acid is an organic compound derived from nicotinic acid, characterized by the presence of a benzylamino group at the 2-position of the pyridine ring. This modification imparts unique chemical and biological properties, making it a subject of interest in pharmacological research. Its molecular formula is . This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and potential therapeutic applications.

Target Interactions

The primary biological activity of this compound is linked to its role as a precursor to nicotinamide coenzymes, which are crucial for various metabolic processes. The compound interacts with nicotinamide adenine dinucleotide (NAD), influencing cellular energy metabolism and signaling pathways . Additionally, it has shown inhibitory effects on certain cytochrome P450 enzymes, particularly CYP1A2, which may have implications for drug metabolism and pharmacokinetics .

Enzyme Modulation

This compound modulates enzyme activities by interacting with various biomolecules. It can inhibit or activate enzymes by binding to their active sites, thus altering their catalytic functions. This property is significant in biochemical reactions involving NAD and related pathways .

Cellular Effects

The compound's influence extends to cellular processes such as gene expression and metabolic regulation. It has been observed to enhance metabolic activity at lower doses while potentially exhibiting cytotoxic effects at higher concentrations . The modulation of NAD levels by this compound plays a pivotal role in cellular communication and energy metabolism.

Case Studies and Experimental Data

- Inhibition of Cytochrome P450 Enzymes : Preliminary studies indicate that this compound inhibits CYP1A2 activity, suggesting a potential role in drug interactions and metabolism. Specific IC50 values for this inhibition remain to be fully characterized .

- Cell Viability Studies : In vitro studies using pancreatic β-cells demonstrated that derivatives of this compound can protect against endoplasmic reticulum (ER) stress-induced cell death. For instance, compounds related to this scaffold exhibited maximal protective activity with EC50 values as low as .

- Metabolic Pathway Involvement : The compound is involved in the biosynthesis of NAD, impacting numerous biochemical reactions critical for cellular function .

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | CYP Inhibition | EC50 (µM) | Notes |

|---|---|---|---|---|

| This compound | C13H12N2O2 | Yes (CYP1A2) | N/A | Precursor to NAD; affects metabolic pathways |

| Nicotinic Acid | C6H5NO2 | No | N/A | Basic structure without benzylamino group |

| N-(2-(Benzylamino)-2-oxoethyl)benzamide | C16H18N2O3 | Yes | 0.1 ± 0.01 | Potent β-cell protective activity |

Eigenschaften

IUPAC Name |

2-(benzylamino)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2/c16-13(17)11-7-4-8-14-12(11)15-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,14,15)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHAACQWBYCPTNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=C(C=CC=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80187161 | |

| Record name | Nicotinic acid, 2-(benzylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80187161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33522-80-4 | |

| Record name | Nicotinic acid, 2-(benzylamino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033522804 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nicotinic acid, 2-(benzylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80187161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.